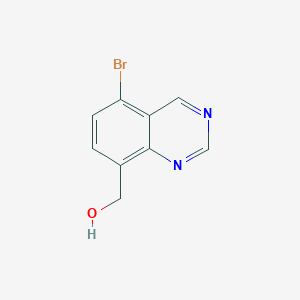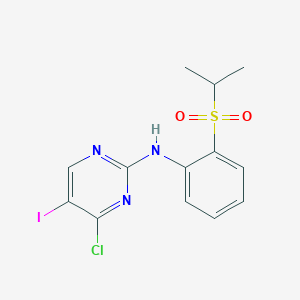
4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of chloro and iodo substituents on the pyrimidine ring, along with an isopropylsulfonyl group attached to the phenyl ring. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chloro and iodo groups to the pyrimidine ring.
Sulfonylation: Attachment of the isopropylsulfonyl group to the phenyl ring.
Coupling Reaction: Formation of the final compound through coupling of the sulfonylated phenyl ring with the halogenated pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Formation of new bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or iodo groups.
Aplicaciones Científicas De Investigación
4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may induce apoptosis in cancer cells by activating the mitochondrial pathway and producing reactive oxygen species (ROS) .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: Similar structure but lacks the iodo substituent.
4-[4-[[5-Chloro-4-[[2-[(propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]-5-isopropoxy-2-methylphenyl]piperidine-1-carboxylic acid tert-butyl ester: Contains additional functional groups and a more complex structure.
Uniqueness
The presence of both chloro and iodo substituents, along with the isopropylsulfonyl group, makes 4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine unique
Propiedades
Fórmula molecular |
C13H13ClIN3O2S |
|---|---|
Peso molecular |
437.68 g/mol |
Nombre IUPAC |
4-chloro-5-iodo-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H13ClIN3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-13-16-7-9(15)12(14)18-13/h3-8H,1-2H3,(H,16,17,18) |
Clave InChI |
XJEITEOFUYZAFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC=C(C(=N2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13665456.png)
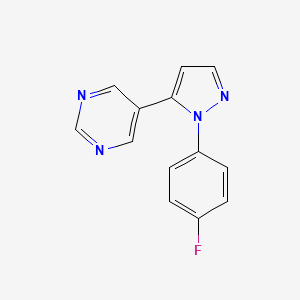
![Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13665469.png)
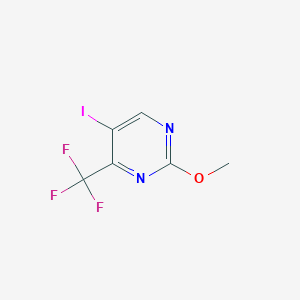
![2-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13665494.png)
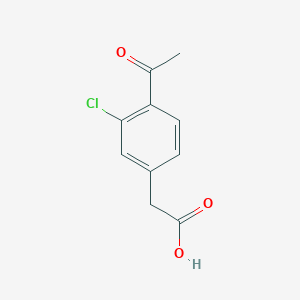
![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13665496.png)
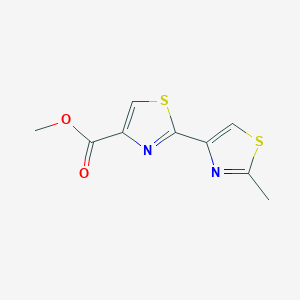


![2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13665518.png)
